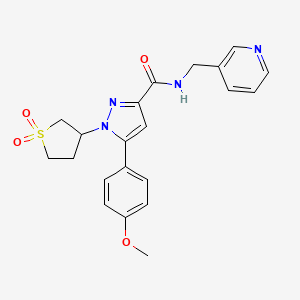
1-Butyl-3-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butil-3-(2-ciano-3,3-dimetil-3,4-dihidronaftilen-1-il)urea es un compuesto orgánico con una estructura compleja que incluye un grupo butilo, un grupo ciano y una unidad de dimetil-dihidronaftileno.
Métodos De Preparación
La síntesis de 1-Butil-3-(2-ciano-3,3-dimetil-3,4-dihidronaftilen-1-il)urea típicamente implica múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del derivado de naftaleno: El material de partida, 2-ciano-3,3-dimetil-3,4-dihidronaftileno, se sintetiza a través de una serie de reacciones que involucran la ciclización de precursores apropiados.
Formación de urea: El derivado de naftaleno luego se hace reaccionar con isocianato de butilo en condiciones controladas para formar el compuesto de urea deseado.
Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza, como el uso de catalizadores o solventes específicos para facilitar las reacciones.
Análisis De Reacciones Químicas
1-Butil-3-(2-ciano-3,3-dimetil-3,4-dihidronaftilen-1-il)urea puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio, lo que da como resultado la formación de productos reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos en condiciones específicas. Por ejemplo, la halogenación se puede lograr utilizando agentes halogenantes como cloro o bromo.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos, catalizadores y temperaturas controladas. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
1-Butil-3-(2-ciano-3,3-dimetil-3,4-dihidronaftilen-1-il)urea tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas. Los investigadores investigan sus interacciones con los objetivos biológicos para comprender su mecanismo de acción.
Medicina: Se exploran posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos. Su capacidad para interactuar con objetivos moleculares específicos lo convierte en un candidato para el descubrimiento de fármacos.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y productos químicos, incluidos polímeros y productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 1-Butil-3-(2-ciano-3,3-dimetil-3,4-dihidronaftilen-1-il)urea involucra su interacción con objetivos moleculares específicos. El grupo ciano y la unidad de urea juegan un papel crucial en la unión a proteínas o enzimas diana, lo que lleva a la inhibición o activación de vías específicas. Los objetivos moleculares y vías exactas dependen de la aplicación específica y son objeto de investigación en curso.
Comparación Con Compuestos Similares
1-Butil-3-(2-ciano-3,3-dimetil-3,4-dihidronaftilen-1-il)urea se puede comparar con compuestos similares como:
1-Butil-3-(2-ciano-3,3-dimetil-3,4-dihidronaftilen-1-il)tiourea: Estructura similar pero con un grupo tiourea en lugar de un grupo urea.
1-Butil-3-(2-ciano-3,3-dimetil-3,4-dihidronaftilen-1-il)carbamato: Contiene un grupo carbamato en lugar de un grupo urea.
1-Butil-3-(2-ciano-3,3-dimetil-3,4-dihidronaftilen-1-il)amida: Presenta un grupo amida en lugar de un grupo urea.
Estos compuestos similares comparten similitudes estructurales pero difieren en sus grupos funcionales, lo que lleva a variaciones en sus propiedades químicas y aplicaciones potenciales. La singularidad de 1-Butil-3-(2-ciano-3,3-dimetil-3,4-dihidronaftilen-1-il)urea radica en su combinación específica de grupos funcionales, que imparte propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C18H23N3O |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1-butyl-3-(2-cyano-3,3-dimethyl-4H-naphthalen-1-yl)urea |
InChI |
InChI=1S/C18H23N3O/c1-4-5-10-20-17(22)21-16-14-9-7-6-8-13(14)11-18(2,3)15(16)12-19/h6-9H,4-5,10-11H2,1-3H3,(H2,20,21,22) |
Clave InChI |
AAEBUZJUXIPRQZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)NC1=C(C(CC2=CC=CC=C21)(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-bromo-2-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B11323175.png)

![2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B11323199.png)
![Ethyl 4-[({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11323207.png)
![2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2,3-dimethylphenyl)propanamide](/img/structure/B11323217.png)
![6-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11323219.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323226.png)
![5-(4-methylphenyl)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11323234.png)
![3-Methyl-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11323236.png)

![N-(2-chloro-6-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide](/img/structure/B11323253.png)

![1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)butan-1-one](/img/structure/B11323264.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11323266.png)
